molecular formula C20H20FNO3S B1678051 Prasugrel CAS No. 150322-43-3

Prasugrel

Cat. No. B1678051
M. Wt: 373.4 g/mol
InChI Key: DTGLZDAWLRGWQN-UHFFFAOYSA-N
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Description

Prasugrel is used to prevent strokes, heart attacks, or other serious problems with your heart or blood vessels . It is given to patients before they have a heart procedure called percutaneous coronary intervention (PCI) . Prasugrel is a thienopyridine and a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets .


Synthesis Analysis

An efficient synthesis of prasugrel, a thienopyridine ADP-receptor antagonist, is described . A thienopyridine intermediate was prepared by N-protection, boric acid substitution, and N-substitution . After acid hydrolysis of the methyl ether and subsequent acetylation, prasugrel was obtained with a total yield of 50% after seven linear steps .


Molecular Structure Analysis

Prasugrel is a thienopyridine derivative, is a platelet activation and aggregation inhibitor structurally and pharmacologically related to clopidogrel and ticlopidine . Similar to clopidogrel, prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 .


Chemical Reactions Analysis

Prasugrel is a prodrug that undergoes rapid metabolism to an active metabolite, and inactive metabolites . Its active metabolite produces an irreversible inhibition of the platelet P2Y12 ADP receptor .


Physical And Chemical Properties Analysis

Prasugrel has a molecular weight of 373.44 and a molecular formula of C20H20FNO3S . It is lipophilic and insoluble in water .

Scientific Research Applications

Efficacy in Acute Coronary Syndrome (ACS)

Prasugrel is noted for its potent antiplatelet activity, offering a more prompt, potent, and consistent inhibition of platelet aggregation compared to clopidogrel. In Japanese patients with ACS undergoing percutaneous coronary intervention (PCI), prasugrel showed a lower incidence of major adverse cardiovascular events (MACE) without increasing the risk of serious bleeding, aligning with outcomes observed in the TRITON-TIMI 38 study (Saito et al., 2014).

Interaction with Platelet Function

Prasugrel's active metabolite inhibits ADP-induced platelet activation by irreversibly blocking the P2Y12 receptor. Despite its effective inhibition of platelet aggregation, instances of prasugrel resistance have been reported, raising considerations for alternative therapies in resistant patients (Fiore et al., 2014). Furthermore, prasugrel's effects extend beyond thrombosis prevention, influencing platelet-leukocyte interactions and potentially moderating inflammatory responses, which could have broader implications for its use in inflammatory and thrombotic conditions (Totani et al., 2012).

Pharmacokinetics and Dosing Considerations

Prasugrel's pharmacokinetics and the rationale for adjusted dosing strategies have been explored, particularly concerning the optimization of its efficacy and safety profile among various patient populations. Adjusted-dose prasugrel (20/3.75 mg for loading/maintenance) in Japanese ACS patients undergoing PCI indicated a balance between minimizing ischemic events and bleeding risks. These findings suggest the importance of tailoring prasugrel dosing to individual patient characteristics to maximize therapeutic outcomes (Saito et al., 2014).

Clinical Pharmacology Insights

The clinical pharmacology of prasugrel, including its interaction with factors such as body weight, age, and genetic variability, highlights the drug's complex profile. Insights into these interactions underscore the need for personalized medicine approaches in the use of prasugrel, especially considering the diverse patient populations affected by ACS and undergoing PCI (Small et al., 2010).

Safety And Hazards

Prasugrel is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes damage to organs, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While prasugrel has shown efficacy in reducing ischemic outcomes, it increases the risk of bleeding, especially in those patients who are at a higher risk of bleeding complications . Newer antiplatelets are currently being clinically evaluated to assess their efficacy in reducing ischemic events without increasing the bleeding risk . These include prasugrel, ticagrelor (AZD6140), cangrelor, and elinogrel (PRT128) .

properties

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLZDAWLRGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861544
Record name Prasugrel
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Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Prasugrel
Source Human Metabolome Database (HMDB)
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Solubility

2.37e-03 g/L
Record name Prasugrel
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Mechanism of Action

Prasugrel is an thienopyridine and a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets. The active metabolite of prasugrel prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. Prasugrel is proposed to have a similar mechanism of action to clopidogrel., The P2Y(12) receptor plays a crucial role in platelet aggregation and is the target of platelet aggregation inhibitors, including the thienopyridine compound prasugrel. The present study analyzed the effects of R-138727 (2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid), the active metabolite of prasugrel, on recombinant wild-type and mutant human P2Y(12) receptors in order to identify the molecular site of action of R-138727. The function of wild-type and mutant P2Y(12) receptors stably expressed in Chinese hamster ovary cells was assessed by measuring the 2-methylthio-ADP-mediated inhibition of forskolin-stimulated cellular cAMP production. RESULTS: In cells expressing wild-type receptors, R-138727 potently inhibited receptor function with a half-maximal concentration below 1 uM. The mode of action was irreversible. The same effect of R-138727 was observed in cells expressing Cys17Ala/Cys270Ala constructs. In contrast, in cells expressing either a Cys97Ala construct or a Cys175Ala construct, R-138727 failed to inhibit the response to the agonist. When cells expressing wild-type receptors were pretreated with the P2 receptor antagonists ATP or suramin, no effect of R-138727 was observed. Similar experiments with N-acetylcysteine 10 uM showed no interference of N-acetylcysteine with R-138727. The experiments demonstrate a potent and irreversible action of R-138727 at the recombinant human P2Y(12) receptor. The data suggest that R-138727 interacts with cysteine 97 (upper portion of the predicted third transmembrane region) and cysteine 175 (second extracellular loop) of the receptor, which are likely to form a disulfide bridge in native receptors. Moreover, the data also suggest that this site of action of R-138727 is close to the ligand-binding site of the receptor. /R-138727/, Prasugrel is an inhibitor of platelet activation and aggregation through the irreversible binding of its active metabolite to the P2Y12 class of ADP receptors on platelets.
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Product Name

Prasugrel

CAS RN

150322-43-3
Record name Prasugrel
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Record name (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
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Synthesis routes and methods I

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (3.0 g) prepared by example 2 was dissolved in acetone (10.0 mL) and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added dropwise followed by adding 4-dimethylaminopyridine (DMAP) (0.025 g) and the mixture was stirred for 10 minutes at the same temperature. Acetic anhydride (0.83 g) in acetone was then added and the reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1). After the reaction was completed, cold water (7.5 mL) was then added to the reaction mixture. After the reaction mixture was stirred for 15 minutes, the reaction mixture was cooled to −5° C. and further stirred for 3 hours. Solid precipitate was collected by filtration followed by washing with a mixture of pre-cooled acetone/water (1:1 v/v) (10 ml). The obtained prasugrel free base was dried under vacuum at 50° C. for 24 hours. The yield was 85%.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Five
Quantity
0.025 g
Type
catalyst
Reaction Step Six
Yield
85%

Synthesis routes and methods II

Procedure details

2-(Tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (3.0 g) was dissolved in the solvent described in Table 1 to form a solution and the solution was cooled to 0° C. Triethylamine (1.02 g) was then added followed by 4-dimethylaminopyridine (DMAP) (0.02 g). After the reaction mixture was stirred for 10 minutes at the same temperature, acetic anhydride (0.83 g) was added to the solution. The reaction was monitored by Thin Layer Chromatography (TLC) (petroleum ether/ethyl acetate=10/1 or 5/1) until the reaction was completed. After the reaction was completed, cold water was added to the reaction mixture and the mixture was stirred for 15 minutes. It was then cooled to −5° C. and further stirred for 3 hours before collecting the crystal as prasugrel free base. Solid precipitate was collected. The yield of prasugrel was calculated and the results were shown in Table 1.
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.02 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2.6 g (7.8 mmole) of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine (prepared as described in Example 20) were dissolved in a mixture of 10 ml of dimethylformamide and 5 ml of acetic anhydride, and then 0.35 g (8.6 mmole) of a 60% w/w dispersion of sodium hydride in mineral oil was added to the resulting solution, whilst ice-cooling; the mixture was then stirred for 20 minutes at the same temperature, after which it was stirred for a further 3 hours at room temperature. At the end of this time, 300 ml of ethyl acetate were added to the mixture, which was then washed four times, each time with 50 ml of a saturated aqueous solution of sodium chloride The organic layer was separated and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under reduced pressure. The resulting residue was subjected to silica gel column chromatography, using a 100:3 by volume mixture of toluene and ethyl acetate as the eluent, to give a yellow oil. This oil was crystallized from diisopropyl ether, to obtain the title compound as white crystals, melting at 120°-121.5° C., in a yield of 65%.
Name
5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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